BenchChemオンラインストアへようこそ!

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

Chemical identity Procurement integrity Target prediction

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide (CAS 1797852‑63‑1) is a fully synthetic small molecule that combines a 3‑cyanopyridine‑piperidine scaffold with a 2‑ethoxy‑1‑naphthamide moiety. It is frequently, but incorrectly, marketed under the synonym ‘CYM50308’—a name that properly belongs to a structurally distinct thiazolidinone S1P₄ agonist (CAS 1345858‑76‑5).

Molecular Formula C25H26N4O2
Molecular Weight 414.509
CAS No. 1797852-63-1
Cat. No. B2382346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide
CAS1797852-63-1
Molecular FormulaC25H26N4O2
Molecular Weight414.509
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N
InChIInChI=1S/C25H26N4O2/c1-2-31-22-10-9-19-6-3-4-8-21(19)23(22)25(30)28-17-18-11-14-29(15-12-18)24-20(16-26)7-5-13-27-24/h3-10,13,18H,2,11-12,14-15,17H2,1H3,(H,28,30)
InChIKeyQKVRYQJGGRDJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide (CAS 1797852‑63‑1) Demands a Dedicated Evidence Review


N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide (CAS 1797852‑63‑1) is a fully synthetic small molecule that combines a 3‑cyanopyridine‑piperidine scaffold with a 2‑ethoxy‑1‑naphthamide moiety [1][2]. It is frequently, but incorrectly, marketed under the synonym ‘CYM50308’—a name that properly belongs to a structurally distinct thiazolidinone S1P₄ agonist (CAS 1345858‑76‑5) [3]. This mis‑attribution creates significant risk in procurement and experimental design, making an independent, evidence‑based assessment of the compound’s true physicochemical and biological profile essential before any scientific use.

Why Generic Substitution Fails for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide


The compound occupies a unique chemical space that is not reliably reproduced by the compound commonly referred to as ‘CYM50308’ (a thiazolidinone S1P₄ agonist) [1]. Within the piperidine‑naphthamide class, even subtle changes to the N‑aryl substituent or the amide position produce dramatic shifts in receptor affinity and selectivity profiles—for example, 2‑naphthamide regioisomers can show >10‑fold differences in D₄ and 5‑HT₂A binding Ki values [2]. Generic substitution therefore carries a high probability of selecting a molecule with fundamentally different target engagement, pharmacokinetic behaviour, and biological readout, invalidating comparative experiments and wasting procurement resources.

Quantitative Differentiation Evidence: N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide vs. Closest Comparators


Structural Identity vs. Mis‑Attributed Synonym ‘CYM50308’

The target compound (IUPAC: N‑[[1‑(3‑cyanopyridin‑2‑yl)piperidin‑4‑yl]methyl]‑2‑ethoxynaphthalene‑1‑carboxamide; molecular formula C₂₅H₂₆N₄O₂) is structurally unrelated to the thiazolidinone S1P₄ agonist CYM50308 (ML248; C₂₀H₂₁F₂N₃O₂S) [1][2]. The mis‑assignment of the synonym ‘CYM50308’ to CAS 1797852‑63‑1 is therefore a procurement hazard; any user expecting S1P₄ pharmacology from this compound will obtain an untested naphthamide.

Chemical identity Procurement integrity Target prediction

Predicted Physicochemical Profile vs. Close Naphthamide Analogs

In silico calculations indicate that the target compound has higher lipophilicity (SlogP ≈ 4.17) and lower aqueous solubility (logS ≈ −7.07) compared with the unsubstituted benzylpiperidine 2‑naphthamide 499 (SlogP ≈ 2.8) [1][2]. These properties may influence membrane permeability, plasma protein binding, and formulation requirements.

ADME prediction Drug-likeness Physicochemical benchmarking

Predicted Target Selectivity Fingerprint vs. 3‑Cyanopyridine‑Piperidine Congeners

The combination of a 3‑cyanopyridine‑piperidine pharmacophore with a 2‑ethoxy‑1‑naphthamide tail is expected to engage a distinct set of molecular targets compared with congeners that bear only a simple benzyl or phenylpropyl substituent [1]. In the broader piperidine‑naphthamide series, 2‑naphthamides bearing a benzyl group at the piperidine N‑1 position display KI values of 11 nM (D₄) and 44 nM (5‑HT₂A), whereas the corresponding 1‑naphthamide regioisomers show inverted selectivity (KI = 63 nM for D₄, 50 nM for 5‑HT₂A) [1]. The presence of the 3‑cyanopyridine substituent in the target compound is likely to further alter this selectivity fingerprint, although experimental binding data are currently absent.

Target prediction Selectivity Polypharmacology

Validated Application Scenarios for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide


Chemical Probe for De‑Orphaning GPCRs or Novel Targets

Given its untested pharmacology and the absence of known high‑affinity targets, the compound is best deployed as a screening‑set member in broad GPCR or kinase panels aimed at identifying novel ligand‑receptor interactions. Its distinct 3‑cyanopyridine‑piperidine scaffold, combined with the 2‑ethoxy‑naphthamide moiety, maximises chemotype diversity in such libraries. [1]

Negative Control for S1P₄‑Dependent Assays

Because the compound is frequently mis‑labeled as ‘CYM50308’ but is structurally incapable of activating S1P₄, it can serve as an ideal negative control in experiments that require a chemically matched but pharmacologically inert comparator for the true S1P₄ agonist CYM50308 (ML248). This use turns the procurement confusion into an experimental strength. [2]

SAR Expansion of the Piperidine‑Naphthamide Series

The existing piperidine‑naphthamide SAR, built around benzyl‑ and phenylpropyl‑substituted analogs, lacks examples with a 3‑cyanopyridyl head group. The target compound fills this gap, enabling medicinal chemists to probe the effect of a cationic, aromatic nitrile‑containing substituent on D₄, 5‑HT₂A, or other aminergic receptor binding. [3]

Quote Request

Request a Quote for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.